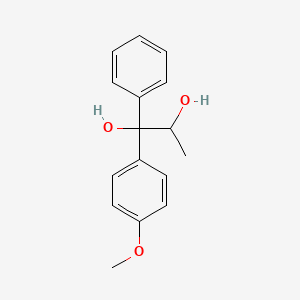![molecular formula C11H21O7P B14459082 (Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate CAS No. 67278-18-6](/img/structure/B14459082.png)
(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with an appropriate alkylating agent to introduce the diethoxyphosphoryl group. This is followed by the reaction with an ethenyloxyethoxy-containing compound under controlled conditions to form the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and acetates.
Reduction: Reduction reactions can lead to the formation of simpler phosphorous-containing compounds.
Substitution: The ethenyloxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphates, acetates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphorous-containing esters and ethers, such as:
- Diethyl phosphite
- Ethyl acetate
- Methyl ethanoate
Uniqueness
What sets (Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate apart is its unique combination of functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical behaviors and interactions.
Eigenschaften
CAS-Nummer |
67278-18-6 |
|---|---|
Molekularformel |
C11H21O7P |
Molekulargewicht |
296.25 g/mol |
IUPAC-Name |
diethoxyphosphorylmethyl 2-(2-ethenoxyethoxy)acetate |
InChI |
InChI=1S/C11H21O7P/c1-4-14-7-8-15-9-11(12)16-10-19(13,17-5-2)18-6-3/h4H,1,5-10H2,2-3H3 |
InChI-Schlüssel |
CPIMPPOCMAUJPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COC(=O)COCCOC=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
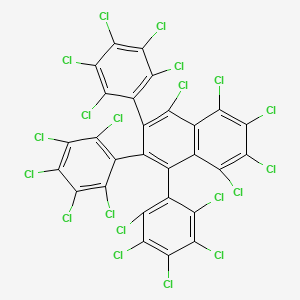
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
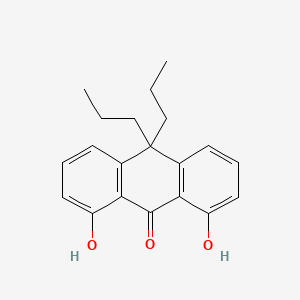
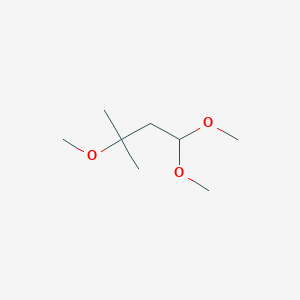
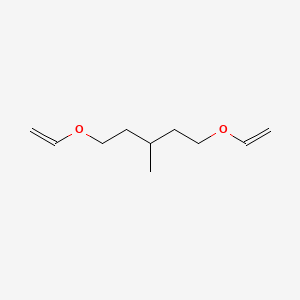
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
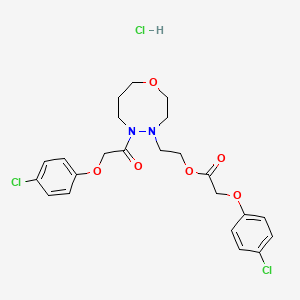
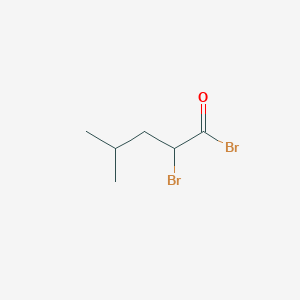
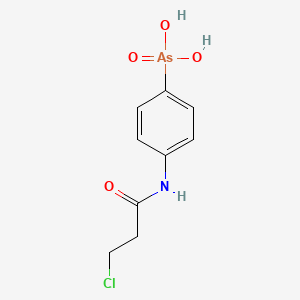
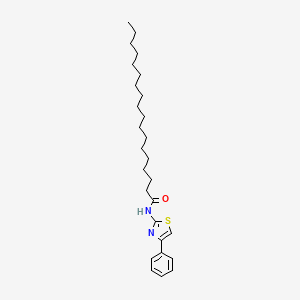
![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
